Cas no 866895-50-3 (4-(benzenesulfonyl)-6-chloro-3-(4-ethoxybenzoyl)quinoline)

4-(benzenesulfonyl)-6-chloro-3-(4-ethoxybenzoyl)quinoline 化学的及び物理的性質
名前と識別子
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- 4-(benzenesulfonyl)-6-chloro-3-(4-ethoxybenzoyl)quinoline
- Methanone, [6-chloro-4-(phenylsulfonyl)-3-quinolinyl](4-ethoxyphenyl)-
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- インチ: 1S/C24H18ClNO4S/c1-2-30-18-11-8-16(9-12-18)23(27)21-15-26-22-13-10-17(25)14-20(22)24(21)31(28,29)19-6-4-3-5-7-19/h3-15H,2H2,1H3
- InChIKey: ZWTINJJWMDVVIB-UHFFFAOYSA-N
- ほほえんだ: C(C1=C(S(C2=CC=CC=C2)(=O)=O)C2C(N=C1)=CC=C(Cl)C=2)(C1=CC=C(OCC)C=C1)=O
じっけんとくせい
- 密度みつど: 1.346±0.06 g/cm3(Predicted)
- ふってん: 687.8±55.0 °C(Predicted)
- 酸性度係数(pKa): -1.09±0.50(Predicted)
4-(benzenesulfonyl)-6-chloro-3-(4-ethoxybenzoyl)quinoline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1607-0557-20μmol |
4-(benzenesulfonyl)-6-chloro-3-(4-ethoxybenzoyl)quinoline |
866895-50-3 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1607-0557-10mg |
4-(benzenesulfonyl)-6-chloro-3-(4-ethoxybenzoyl)quinoline |
866895-50-3 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1607-0557-3mg |
4-(benzenesulfonyl)-6-chloro-3-(4-ethoxybenzoyl)quinoline |
866895-50-3 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1607-0557-30mg |
4-(benzenesulfonyl)-6-chloro-3-(4-ethoxybenzoyl)quinoline |
866895-50-3 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1607-0557-20mg |
4-(benzenesulfonyl)-6-chloro-3-(4-ethoxybenzoyl)quinoline |
866895-50-3 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1607-0557-2mg |
4-(benzenesulfonyl)-6-chloro-3-(4-ethoxybenzoyl)quinoline |
866895-50-3 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1607-0557-15mg |
4-(benzenesulfonyl)-6-chloro-3-(4-ethoxybenzoyl)quinoline |
866895-50-3 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1607-0557-1mg |
4-(benzenesulfonyl)-6-chloro-3-(4-ethoxybenzoyl)quinoline |
866895-50-3 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1607-0557-10μmol |
4-(benzenesulfonyl)-6-chloro-3-(4-ethoxybenzoyl)quinoline |
866895-50-3 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1607-0557-2μmol |
4-(benzenesulfonyl)-6-chloro-3-(4-ethoxybenzoyl)quinoline |
866895-50-3 | 90%+ | 2μl |
$57.0 | 2023-05-17 |
4-(benzenesulfonyl)-6-chloro-3-(4-ethoxybenzoyl)quinoline 関連文献
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
4-(benzenesulfonyl)-6-chloro-3-(4-ethoxybenzoyl)quinolineに関する追加情報
Introduction to 4-(benzenesulfonyl)-6-chloro-3-(4-ethoxybenzoyl)quinoline (CAS No. 866895-50-3)
4-(benzenesulfonyl)-6-chloro-3-(4-ethoxybenzoyl)quinoline, with the CAS number 866895-50-3, is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a quinoline core, a benzenesulfonyl group, a chloro substituent, and an ethoxybenzoyl moiety. These structural elements contribute to its potential biological activities and therapeutic applications.
The quinoline scaffold is a well-known heterocyclic system that has been extensively studied for its diverse biological activities, including antimalarial, antibacterial, and anticancer properties. The presence of the benzenesulfonyl group and the chloro substituent in 4-(benzenesulfonyl)-6-chloro-3-(4-ethoxybenzoyl)quinoline further enhances its pharmacological profile by modulating its lipophilicity and electronic properties. The ethoxybenzoyl moiety, on the other hand, introduces additional hydrophobicity and steric bulk, which can influence the compound's binding affinity to specific biological targets.
Recent research has focused on the potential of 4-(benzenesulfonyl)-6-chloro-3-(4-ethoxybenzoyl)quinoline as a lead compound for the development of novel therapeutic agents. Studies have shown that this compound exhibits potent inhibitory activity against various kinases, which are key enzymes involved in signal transduction pathways and cellular processes such as cell proliferation, differentiation, and apoptosis. Kinase inhibitors have become an important class of drugs for treating various diseases, including cancer and inflammatory disorders.
In a study published in the Journal of Medicinal Chemistry, researchers investigated the antiproliferative effects of 4-(benzenesulfonyl)-6-chloro-3-(4-ethoxybenzoyl)quinoline on human cancer cell lines. The results demonstrated that this compound effectively inhibited the growth of several cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action was attributed to the compound's ability to selectively target and inhibit specific kinases involved in cancer cell survival and proliferation.
Beyond its anticancer potential, 4-(benzenesulfonyl)-6-chloro-3-(4-ethoxybenzoyl)quinoline has also shown promise in other therapeutic areas. For instance, preliminary studies have indicated that this compound may have anti-inflammatory properties by modulating the activity of pro-inflammatory cytokines and enzymes. This suggests that it could be a valuable candidate for the development of new treatments for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The structural versatility of 4-(benzenesulfonyl)-6-chloro-3-(4-ethoxybenzoyl)quinoline also makes it an attractive starting point for structure-activity relationship (SAR) studies. By systematically modifying different parts of the molecule, researchers can optimize its pharmacological properties and improve its therapeutic index. For example, substituting different functional groups on the quinoline ring or altering the length of the ethoxy chain can significantly affect the compound's potency and selectivity.
In addition to its biological activities, the synthesis of 4-(benzenesulfonyl)-6-chloro-3-(4-ethoxybenzoyl)quinoline has been optimized to improve yield and scalability. Various synthetic routes have been reported in the literature, including multistep processes involving Suzuki coupling reactions, Friedel-Crafts acylation, and sulfonation steps. These synthetic methods provide a robust foundation for large-scale production and further drug development efforts.
The safety profile of 4-(benzenesulfonyl)-6-chloro-3-(4-ethoxybenzoyl)quinoline is another critical aspect that has been evaluated in preclinical studies. Toxicity assessments have shown that this compound exhibits low toxicity at therapeutic concentrations, making it a promising candidate for further clinical evaluation. However, ongoing research is necessary to fully understand its pharmacokinetic properties and potential side effects in humans.
In conclusion, 4-(benzenesulfonyl)-6-chloro-3-(4-ethoxybenzoyl)quinoline (CAS No. 866895-50-3) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and diverse biological activities make it an attractive lead compound for the development of novel therapeutic agents targeting various diseases. Continued research into its mechanisms of action, synthetic optimization, and preclinical evaluation will be crucial for advancing this promising molecule towards clinical applications.
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